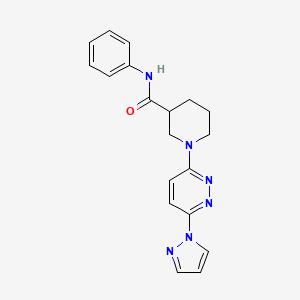

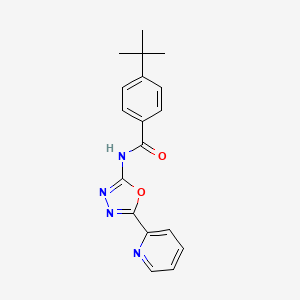

![molecular formula C23H22N4O4 B2872748 ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate CAS No. 902044-33-1](/img/structure/B2872748.png)

ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C23H22N4O4. It contains a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl moiety, which is part of a larger class of compounds known as heterocyclic compounds . These compounds are characterized by a ring structure that contains at least two different elements. In this case, the ring structure contains carbon and nitrogen atoms .Scientific Research Applications

Infrared Spectroscopy and Molecular Interactions

One study explored the interaction between ethyl N-(diphenylmethylene)glycinate (DPG) and various proton donors through infrared spectrometry. This research provides insights into the hydrogen bond formation at both the nitrogen atom of the imino group and the oxygen atom of the carbonyl group, revealing details about the compound's basicity and electron pair accessibility. Such studies are fundamental in understanding the chemical behavior of compounds under different conditions (Ruysen & Zeegers-Huyskens, 1986).

Hydrogen-bonded Assembly in Crystalline Structures

Research into the assembly of molecules in crystalline structures has shown that derivatives of similar compounds can form complex hydrogen-bonded networks. This assembly varies from zero to three dimensions, indicating a rich variety of molecular architectures. Such findings are crucial for the development of new materials and for understanding the solid-state properties of pharmaceutical compounds (Acosta et al., 2013).

Synthesis and Chemical Transformations

The synthesis of pyrroles via ethyl N-(3-oxo-1-alkenyl)glycinates demonstrates the versatility of related compounds in organic synthesis, enabling the creation of pyrroles through base-catalyzed intramolecular Knoevenagel condensation. This method underscores the compound's utility in synthesizing heterocyclic structures, which are prevalent in many pharmaceuticals (Hombrecher & Horter, 1990).

Safety and Hazards

This compound is not intended for human or veterinary use and is for research use only. As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

properties

IUPAC Name |

ethyl 2-[(6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-3-31-20(28)12-24-22(29)18-11-17-21(26(18)14-16-7-5-4-6-8-16)25-19-10-9-15(2)13-27(19)23(17)30/h4-11,13H,3,12,14H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYRYVNAEWTHBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2872665.png)

![[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2872672.png)

![3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2872673.png)

![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)

![9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872685.png)